molecular formula C8H3ClF2 B6159591 2-chloro-3-ethynyl-1,4-difluorobenzene CAS No. 2228585-26-8

2-chloro-3-ethynyl-1,4-difluorobenzene

Cat. No.: B6159591
CAS No.: 2228585-26-8
M. Wt: 172.6
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Description

2-Chloro-3-ethynyl-1,4-difluorobenzene is a halogenated aromatic compound with a benzene core substituted with fluorine atoms at positions 1 and 4, a chlorine atom at position 2, and an ethynyl group (-C≡CH) at position 3. This unique combination of substituents imparts distinct electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and electronic devices.

The ethynyl group enhances reactivity for further functionalization (e.g., via Sonogashira coupling), while fluorine and chlorine atoms influence electron density and intermolecular interactions. Its molecular weight is estimated at 172.5 g/mol (calculated by adjusting the methyl-substituted analog’s MW in ) .

Properties

CAS No.

2228585-26-8

Molecular Formula

C8H3ClF2

Molecular Weight

172.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-ethynyl-1,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-ethynyl-1,4-difluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alkanes or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or ethynyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Br2, I2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-chloro-3-ethynyl-1,4-difluorobenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Materials Science: It is employed in the creation of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-chloro-3-ethynyl-1,4-difluorobenzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, forming covalent bonds with other molecules. These interactions can lead to changes in the structure and function of the target molecules, influencing biological and chemical processes .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Substituent Properties
2-Chloro-3-ethynyl-1,4-difluorobenzene Cl (2), -C≡CH (3), F (1,4) C₈H₃ClF₂ 172.5 (estimated) Ethynyl: Linear, π-conjugated; enhances reactivity
2-Chloro-1,4-difluoro-3-methylbenzene Cl (2), -CH₃ (3), F (1,4) C₇H₅ClF₂ 162.56 Methyl: Electron-donating; steric bulk
2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene Cl (2), -CF₃ (3), F (1,4) C₇H₂ClF₅ 216.56 (estimated) -CF₃: Strongly electron-withdrawing; increases hydrophobicity
1,5-Dichloro-2,4-difluorobenzene Cl (1,5), F (2,4) C₆H₂Cl₂F₂ 182.98 Dual Cl: Increases polarity and boiling point
1-Bromo-3,4-difluorobenzene Br (1), F (3,4) C₆H₃BrF₂ 192.98 Bromine: Larger atomic radius; slower reactivity

Substituent Impact Analysis :

  • Ethynyl vs. Methyl/Trifluoromethyl : The ethynyl group’s linear geometry and π-bonding enable conjugation in polymers or charge-transfer materials, unlike the steric and electronic effects of methyl (-CH₃) or trifluoromethyl (-CF₃) groups .
  • Halogen Position : Chlorine at position 2 (ortho to ethynyl) may hinder electrophilic substitution compared to para-substituted analogs (e.g., 1,5-dichloro-2,4-difluorobenzene) .

Physical and Chemical Properties

Table 2: Physicochemical Properties

Compound Name Boiling Point (°C) Solubility (Polarity) Reactivity Highlights
This compound Not reported Low (nonpolar solvents) Ethynyl enables cross-coupling reactions
2-Chloro-1,4-difluoro-3-methylbenzene Not reported Moderate (CH₂Cl₂, ethers) Methyl reduces electrophilic substitution
1,5-Dichloro-2,4-difluorobenzene 167–168 Low (hexane, DCM) High thermal stability
1-Bromo-3,4-difluorobenzene 150–151 Low (nonpolar solvents) Bromine enhances aryl halide reactivity

Key Observations :

  • Boiling Points : Increased halogenation (e.g., dichloro-difluoro analogs) correlates with higher boiling points due to stronger van der Waals interactions .
  • Solubility: Fluorine and chlorine atoms reduce polarity, favoring solubility in nonpolar solvents like hexane or dichloromethane .

Inferred Utility of Target Compound :

  • Organic Electronics : Ethynyl groups could facilitate π-stacking in charge-transport layers, akin to dibromo-difluorobenzene derivatives in OLEDs .
  • Click Chemistry : The ethynyl moiety may serve as a handle for bioorthogonal reactions in drug discovery.

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